Cas no 6635-24-1 (3,4,5-tris(Acetyloxy)benzoic Acid)
3,4,5-tris(Acetyloxy)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3,4,5-tris(acetyloxy)-
- 3,4,5-Triacetoxy-benzoic acid
- 3,4,5-triacetyloxybenzoic acid
- 3,4,5-Tris(acetyloxy)benzoic acid
- 3,4,5-Triacetoxy-benzoesaeure
- 3,4,5-TRIACETOXYBENZOIC ACID
- Benzoic acid,3,4,5-tris(acetyloxy)
- Triacetylgallussaeure
- tri-O-acetylgallic acid
- tris-acetyl-gallic acid
- NSC-16959
- NSC 49173
- NSC 16959
- CS-0218154
- Benzoic acid, 3,4,5-tris(acetyloxy)-
- F20525
- InChI=1/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18
- Z104481222
- NSC49173
- 3,4,5-triacetylbenzoic acid
- NSC-49173
- FT-0636214
- CHEMBL505054
- DTXSID40216562
- MFCD00017226
- NSC16959
- 6635-24-1
- EN300-00256
- AKOS000122530
- Gallic acid, triacetate
- 2TPZ8W7SN9
- Triacetylgallussaure
- STR05114
- GALLIC ACID TRIACETATE
- BJCGLAAQSUGMKB-UHFFFAOYSA-N
- SCHEMBL716891
- J-511102
- AE-641/30185045
- DB-054917
- 3,4,5-TRIACETOXYBENZOICACID
- 3,4,5-Triacetoxybenzoic Acid; 3,4,5-Triacetyloxybenzoic Acid;
- 3,4,5-tris(Acetyloxy)benzoic Acid
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- MDL: MFCD00017226
- Inchi: 1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18)
- InChI Key: BJCGLAAQSUGMKB-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C(=CC(C(=O)O)=CC=1OC(C)=O)OC(C)=O
Computed Properties
- Exact Mass: 296.05300
- Monoisotopic Mass: 296.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 116A^2
Experimental Properties
- Density: 1.378
- Boiling Point: 468.3 °C at 760 mmHg
- Flash Point: 176.8 °C
- Refractive Index: 1.538
- PSA: 116.20000
- LogP: 1.16070
3,4,5-tris(Acetyloxy)benzoic Acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3,4,5-tris(Acetyloxy)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092943-1g |
3,4,5-Triacetoxybenzoic acid |
6635-24-1 | 97% | 1g |
$395.20 | 2023-09-01 | |
| Matrix Scientific | 082224-500mg |
3,4,5-Tris(acetyloxy)benzoic acid, 97% |
6635-24-1 | 97% | 500mg |
$200.00 | 2023-09-10 | |
| Matrix Scientific | 082224-1g |
3,4,5-Tris(acetyloxy)benzoic acid, 97% |
6635-24-1 | 97% | 1g |
$370.00 | 2023-09-10 | |
| Matrix Scientific | 082224-5g |
3,4,5-Tris(acetyloxy)benzoic acid, 97% |
6635-24-1 | 97% | 5g |
$650.00 | 2023-09-10 | |
| TRC | T795258-500mg |
3,4,5-tris(Acetyloxy)benzoic Acid |
6635-24-1 | 500mg |
$ 75.00 | 2023-09-05 | ||
| TRC | T795258-1g |
3,4,5-tris(Acetyloxy)benzoic Acid |
6635-24-1 | 1g |
$ 126.00 | 2023-09-05 | ||
| TRC | T795258-5g |
3,4,5-tris(Acetyloxy)benzoic Acid |
6635-24-1 | 5g |
$ 489.00 | 2023-09-05 | ||
| TRC | T795258-1000mg |
3,4,5-tris(Acetyloxy)benzoic Acid |
6635-24-1 | 1g |
$127.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D618221-1g |
3,4,5-TRIACETOXYBENZOIC ACID |
6635-24-1 | 95% | 1g |
$550 | 2024-06-05 | |
| eNovation Chemicals LLC | D617855-1g |
3,4,5-Tris(acetyloxy)benzoic acid |
6635-24-1 | 95% | 1g |
$350 | 2024-05-25 |
3,4,5-tris(Acetyloxy)benzoic Acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3,4,5-tris(Acetyloxy)benzoic Acid
Introduction to 3,4,5-tris(Acetyloxy)benzoic Acid (CAS No. 6635-24-1)
3,4,5-tris(Acetyloxy)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 6635-24-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its tris(acetyloxy) substitution pattern on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The structure of 3,4,5-tris(Acetyloxy)benzoic acid consists of a benzene ring substituted with three acetoxy groups at the 3, 4, and 5 positions. This specific arrangement imparts distinct reactivity and functionality to the molecule, enabling its use in a wide range of chemical transformations. The acetoxy groups are known for their ability to participate in esterification reactions, hydrolysis, and oxidation processes, making this compound a useful building block in the synthesis of more complex molecules.
In recent years, 3,4,5-tris(Acetyloxy)benzoic acid has been explored for its potential applications in drug development. Its structural features suggest that it may serve as a precursor for the synthesis of bioactive compounds with therapeutic properties. For instance, derivatives of benzoic acid have been widely studied for their anti-inflammatory, antimicrobial, and antioxidant effects. The acetyloxy substituents in 3,4,5-tris(Acetyloxy)benzoic acid could enhance these properties by providing additional sites for interaction with biological targets.
One of the most promising areas of research involving 3,4,5-tris(Acetyloxy)benzoic acid is its use as a ligand in coordination chemistry. The benzoic acid core can act as a chelating agent for metal ions, forming stable complexes that have applications in catalysis and material science. These metal complexes may exhibit enhanced catalytic activity or unique electronic properties, making them useful in industrial processes or advanced materials.
Moreover, the reactivity of 3,4,5-tris(Acetyloxy)benzoic acid allows for its conversion into other functionalized benzoic acid derivatives through various chemical pathways. For example, selective hydrolysis of the acetoxy groups can yield hydroxylated benzoic acids, which are known for their role in the synthesis of natural products and pharmaceuticals. This adaptability makes 3,4,5-tris(Acetyloxy)benzoic acid a valuable asset in synthetic laboratories.
Recent studies have also highlighted the potential of 3,4,5-tris(Acetyloxy)benzoic acid in the development of advanced materials. Its ability to form polymers or copolymers with other monomers has been exploited to create novel polymeric materials with tailored properties. These materials may find applications in coatings, adhesives, or even biodegradable polymers due to their structural versatility.
The pharmaceutical industry has shown particular interest in 3,4,5-tris(Acetyloxy)benzoic acid due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). By modifying its structure through further chemical reactions, researchers can generate compounds with specific biological activities. For instance, incorporating additional functional groups such as amides or alcohols can lead to molecules with enhanced solubility or target specificity.
In conclusion,3,4,5-tris(Acetyloxy)benzoic acid (CAS No. 6635-24-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development and advanced materials. As research continues to uncover new applications for this compound,3,4,5-tris(Acetyloxy)benzoic acid is poised to play an increasingly important role in scientific innovation.
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